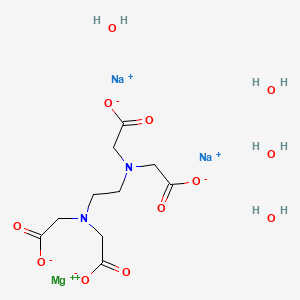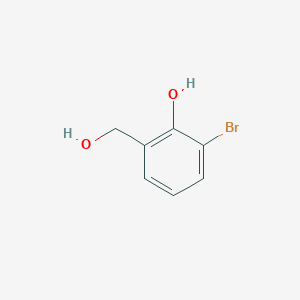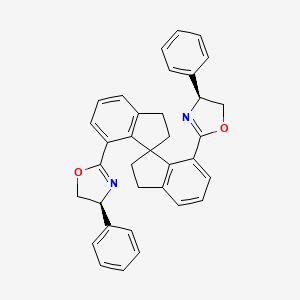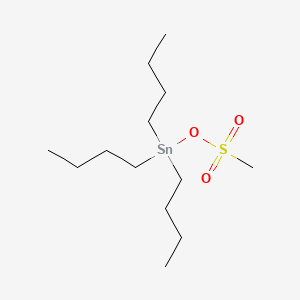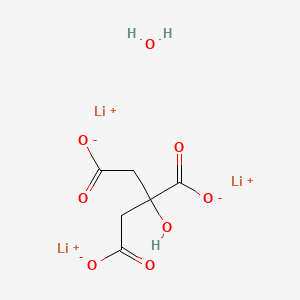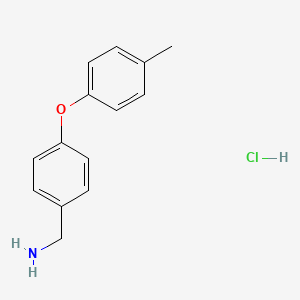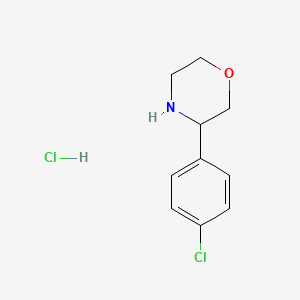
4-Ethoxybiphenyl-4'-boronic acid
Overview
Description
4-Ethoxybiphenyl-4’-boronic acid is an organic compound with the molecular formula C14H15BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a biphenyl structure with an ethoxy group (-OCH2CH3) at the para position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophilic organic groups that are transferred from boron to palladium . This suggests that 4-Ethoxybiphenyl-4’-boronic acid may also participate in similar reactions.
Biochemical Pathways
Boronic acids are known to interact with cis-diols, which suggests that they may affect pathways involving these compounds .
Result of Action
Boronic acids are known to interact with diols and strong lewis bases , which suggests that 4-Ethoxybiphenyl-4’-boronic acid may have similar interactions leading to various molecular and cellular effects.
Action Environment
It is known that boronic acids can react with varying amounts of anhydride , which suggests that the presence of anhydrides in the environment may influence the action of 4-Ethoxybiphenyl-4’-boronic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxybiphenyl-4’-boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 4-Ethoxybiphenyl-4’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybiphenyl-4’-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Biphenyl derivatives.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4-Ethoxybiphenyl-4’-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Comparison with Similar Compounds
4-Ethoxybiphenyl-4’-boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the biphenyl and ethoxy groups, making it less complex and versatile.
4-Fluorophenylboronic acid: Contains a fluorine atom instead of an ethoxy group, leading to different reactivity and applications.
4-Methoxyphenylboronic acid: Has a methoxy group instead of an ethoxy group, affecting its electronic properties and reactivity.
The uniqueness of 4-Ethoxybiphenyl-4’-boronic acid lies in its biphenyl structure and ethoxy group, which provide specific electronic and steric properties that influence its reactivity and applications in various fields .
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-2-18-14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(16)17/h3-10,16-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFXATWYKJBSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584295 | |
| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-29-2 | |
| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


